molecular formula C24H42O3 B13779968 Eicosenylsuccinic anhydride CAS No. 53520-67-5

Eicosenylsuccinic anhydride

Cat. No.: B13779968
CAS No.: 53520-67-5
M. Wt: 378.6 g/mol
InChI Key: GQNPFQQRWMSYAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Anhydride (B1165640) Chemistry and Derivatives

Acid anhydrides are a class of organic compounds defined by the presence of two acyl groups linked to a single oxygen atom. longdom.org This structure makes them highly reactive, particularly as acylating agents in organic synthesis. longdom.orgsaskoer.ca A prominent example is succinic anhydride, a cyclic anhydride derived from succinic acid. wikipedia.org

Eicosenylsuccinic anhydride is a derivative of succinic anhydride, distinguished by the attachment of a C20 eicosenyl group, a long unsaturated hydrocarbon chain, to the five-membered anhydride ring. wikipedia.orgnih.gov This structure gives the molecule a dual character: the long alkenyl chain provides significant hydrophobic (water-repelling) properties, while the anhydride functional group serves as a highly reactive site for chemical modification. wikipedia.orgontosight.ai This reactivity is central to its function, allowing it to form covalent bonds with other molecules, such as the esterification reaction that occurs when it interacts with hydroxyl groups. saskoer.cawikipedia.org

PropertyValueSource
IUPAC Name3-icos-19-enyloxolane-2,5-dione nih.gov
Molecular FormulaC24H42O3 nih.govfda.gov
Molecular Weight378.6 g/mol nih.govfda.gov
CAS Number53520-67-5 nih.gov
Synonyms3-Icosenylsuccinic anhydride, 2,5-Furandione, 3-(eicosenyl)dihydro- nih.govfda.gov

Significance in Polymer Science and Organic Synthesis

The distinct bifunctional nature of this compound underpins its importance in both polymer science and organic synthesis.

In polymer science , long-chain alkenylsuccinic anhydrides are utilized as effective modifying agents. They can function as curing agents or hardeners for epoxy resins. researchgate.net Research has shown that the length of the alkenyl side chain influences the final properties of the cured polymer; for instance, an increase in side-chain length can decrease the glass transition temperature (Tg) and tensile strength while imparting greater flexibility to the material. researchgate.net Furthermore, these anhydrides are used as plasticizers and to enhance the mechanical properties of various plastics. ontosight.ai The anhydride group can also be grafted onto polymer backbones, such as polypropylene, to create compatibilizers for polymer blends. nih.gov

In organic synthesis , this compound's high reactivity makes it a valuable intermediate or building block. ontosight.ai The anhydride ring can readily undergo ring-opening reactions with a variety of nucleophiles. saskoer.ca For example, it reacts with alcohols to form monoesters and with amines to create amides, allowing for the synthesis of a wide range of derivatives. saskoer.ca This reactivity is harnessed to produce specialty chemicals such as surfactants, detergents, and additives for lubricating oils and fuels. ontosight.aigoogle.comgoogle.com

Evolution of Research Trajectories for Long-Chain Alkenylsuccinic Anhydrides

The study and application of long-chain alkenylsuccinic anhydrides (ASAs) have evolved significantly since their initial synthesis. The fundamental reaction to produce ASAs, reacting maleic anhydride with alkenes, was first described in a 1936 patent. wikipedia.org

Early technical applications for these compounds included use as lubricants and rust inhibitors, where product color was not a primary concern. wikipedia.org A notable shift in research occurred in the mid-20th century, focusing on their surface-modifying properties. A 1959 patent detailed the use of ASAs for hydrophobizing cotton textiles, and this concept was extended to paper manufacturing in 1963 with the introduction of iso-octadecenyl succinic anhydride for paper sizing. wikipedia.orggoogle.com This application, which aims to reduce the penetration of water-based liquids into paper, became a major driver of research and commercial use, particularly in North America. wikipedia.orgnih.govresearchgate.net

This transition to applications like paper sizing demanded higher purity products that were liquid and light in color, steering research toward minimizing polymerization and side reactions during synthesis. wikipedia.org In subsequent decades, research has continued to expand into more specialized areas. For instance, patents from the 1960s describe the use of long-chain alkenylsuccinic acids and their anhydrides as deposit-suppressing detergents in fuel compositions. google.com More recent research has explored their role in materials science, such as their use as curing agents for epoxy resins to tailor specific thermal and mechanical properties. researchgate.net This trajectory shows a clear evolution from basic industrial chemicals to highly functional, performance-oriented additives in a variety of advanced applications.

Properties

CAS No.

53520-67-5

Molecular Formula

C24H42O3

Molecular Weight

378.6 g/mol

IUPAC Name

3-icos-19-enyloxolane-2,5-dione

InChI

InChI=1S/C24H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22-21-23(25)27-24(22)26/h2,22H,1,3-21H2

InChI Key

GQNPFQQRWMSYAC-UHFFFAOYSA-N

Canonical SMILES

C=CCCCCCCCCCCCCCCCCCCC1CC(=O)OC1=O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for Eicosenylsuccinic Anhydride

Ene Reaction Mechanisms for Alkenylsuccinic Anhydride (B1165640) Formation

The most common industrial method for producing eicosenylsuccinic anhydride and other alkenylsuccinic anhydrides (ASAs) is the Alder-ene reaction. wikipedia.org This process involves reacting an alkene, in this case, eicosene, with maleic anhydride at elevated temperatures, typically over 200°C. wikipedia.org

The thermal synthesis of this compound from eicosene and maleic anhydride proceeds through a pericyclic mechanism known as the ene reaction. rsc.orgnih.gov This reaction is characterized as an indirect substituting addition where the maleic anhydride (the enophile) adds to the eicosene (the ene) at the allylic position. rsc.org The process involves the concerted movement of electrons in a cyclic transition state, leading to a 1,5-hydrogen shift and the transposition of the alkene's double bond. nih.govresearchgate.net

The mechanism is favored over alternatives like free-radical pathways, particularly when free-radical inhibitors are used and in the absence of byproducts like cyclobutane (B1203170) derivatives. rsc.org The reaction is typically performed without solvents or catalysts, although their use has been explored to optimize conditions. rsc.orgrsc.org The final product links the succinic anhydride structure to the lipid chain where a double bond previously existed in the maleic anhydride. rsc.org

Kinetic investigations of the ene reaction between maleic anhydride and various long-chain alkenes provide insight into the formation of this compound. Studies have consistently shown that the reaction follows second-order kinetics, being first-order with respect to the alkene and first-order with respect to maleic anhydride. researchgate.netrsc.org This kinetic profile holds true for up to 75% conversion with negligible effects from solvents. rsc.org

Research on the maleinization of high-oleic sunflower oil esters, a system analogous to the eicosene reaction, determined the activation energy to be 77.2 ± 3.3 kJ/mol within a temperature range of 185–225 °C. researchgate.net The reaction rate and yield are significantly influenced by temperature and the molar ratio of the reactants. ulisboa.ptresearchgate.net Optimal yields often require temperatures between 210-220 °C and a slight excess of maleic anhydride. researchgate.netulisboa.pt

Table 1: Kinetic Parameters for Alkenylsuccinic Anhydride Formation

Parameter Value/Observation Source(s)
Overall Reaction Order Second-order researchgate.netrsc.org
Order w.r.t. Alkene First-order researchgate.netrsc.org
Order w.r.t. Maleic Anhydride First-order researchgate.netrsc.org
Activation Energy (Ea) 77.2 ± 3.3 kJ/mol researchgate.net
Typical Temperature Range 180 - 250 °C wikipedia.orgrsc.orgulisboa.pt

The specific isomer of eicosene used as the starting material significantly impacts the reaction and the resulting product distribution. The structure of the alkene, including the position of the double bond (terminal vs. internal) and its stereochemistry (cis vs. trans), dictates the regioselectivity of the ene reaction. ulisboa.pt

For thermal ene reactions, the abstraction of an allylic hydrogen follows the order: primary > secondary > tertiary, regardless of the thermodynamic stability of the resulting olefin product. ulisboa.pt When reacting with an internal olefin like an internal eicosene isomer, maleic anhydride can add to either side of the double bond, leading to a mixture of products. ulisboa.pt Studies have shown that a cis configuration and a more centrally located double bond can facilitate the maleinization reaction. researchgate.net Conversely, the reaction rate shows little variation with the increasing alkyl chain length of 1-alkenes, suggesting that the transition state is primarily influenced by the local environment of the double bond. rsc.org The stereochemistry of the product is often a trans-configured alkenylsuccinic anhydride, which points to a preference for an exo-transition state during the reaction. rsc.org

Alternative Synthetic Routes to Cyclic Anhydrides

While the ene reaction provides a direct route to this compound, the compound can also be synthesized from its corresponding dicarboxylic acid, eicosenylsuccinic acid. These methods involve an intramolecular cyclization-dehydration reaction.

Cyclic anhydrides can be formed from their parent dicarboxylic acids through dehydration. allen.in This is particularly effective for forming stable five- or six-membered rings, such as the succinic anhydride moiety. libretexts.orgsciencemadness.org

Traditional laboratory methods employ strong dehydrating agents like phosphorus pentoxide (P₂O₅), acetyl chloride, or thionyl chloride to facilitate the removal of a water molecule. allen.inwikipedia.org Simple thermal dehydration by heating the dicarboxylic acid can also yield the cyclic anhydride, though often under harsh conditions. wikipedia.orgkhanacademy.org

More recently, efficient and high-yielding catalytic systems have been developed that operate under milder conditions. acs.orgacs.org One such method uses a catalyst prepared in situ from magnesium chloride (MgCl₂) and a dialkyl dicarbonate. acs.orgacs.orgresearchgate.net This system has proven robust for converting various dicarboxylic acids into their corresponding cyclic anhydrides with high selectivity and yield. acs.org The byproducts of this reaction, such as carbon dioxide and an alcohol, are volatile, simplifying product purification. acs.org

Table 2: Catalytic Dehydration of Dicarboxylic Acids

Dicarboxylic Acid Catalyst System Conditions Yield Source(s)
Succinic Acid MgCl₂ / Dialkyl dicarbonate Mild temperature High acs.orgacs.org
Glutaric Acid MgCl₂ / Dialkyl dicarbonate Mild temperature High acs.org
Methylsuccinic Acid MgCl₂ / Dialkyl dicarbonate Mild temperature High acs.org

The reaction between an acyl halide and a carboxylic acid or its salt is a well-established method for forming both symmetrical and unsymmetrical anhydrides. libretexts.orgniscpr.res.inpressbooks.pub To synthesize this compound, its precursor dicarboxylic acid could first be converted into an acyl chloride. The reaction of a dicarboxylic acid with reagents like thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃) can generate the corresponding diacyl chloride or monoacyl chloride. pressbooks.pub

The intramolecular cyclization of the monoacyl chloride of eicosenylsuccinic acid would yield the target cyclic anhydride. Alternatively, an intermolecular reaction between an acyl chloride and a carboxylate salt can be employed. niscpr.res.inorganicchemistrytutor.com For example, reacting an acyl chloride with a sodium salt of a carboxylic acid effectively produces an anhydride. allen.in These reactions often proceed smoothly, and in cases where a neutral carboxylic acid is used instead of a salt, a weak base like pyridine (B92270) is typically added to neutralize the HCl byproduct and drive the reaction to completion. khanacademy.orgpressbooks.pub

Carbonylation Reactions of Alkyl Precursors

Carbonylation reactions offer a direct route to synthesizing anhydrides. In the context of succinic anhydrides, the carbonylation of acetylene (B1199291) is a notable pathway. mdpi.com Research has shown that the ratio of carbon monoxide (CO) to acetylene (C2H2) is a critical parameter that significantly influences the yield of succinic anhydride. mdpi.com Empirical modeling, such as polynomial regression, has been employed to optimize this gas ratio, with studies indicating that a quartic model can effectively predict the variance in product yield. mdpi.com

Another significant advancement is the double carbonylation of epoxides to produce succinic anhydrides. nih.gov This process occurs in two distinct, sequential stages: the initial carbonylation of the epoxide to a beta-lactone, followed by the carbonylation of the beta-lactone to the final succinic anhydride. nih.gov This one-pot conversion is facilitated by specific bimetallic catalysts. nih.gov

A light-mediated, copper-catalyzed process has also been developed for the production of aliphatic, symmetric acid anhydrides from alkyl (pseudo-)halides. researchgate.net This single-step carbonylation method avoids the use of precious metals and operates under mild conditions. researchgate.net

Catalytic Approaches in Anhydride Synthesis

Catalysts are fundamental to over 80% of all manufactured chemical products, enhancing reaction rates and selectivity. thermofisher.com In the synthesis of this compound and related compounds, various catalytic systems are employed.

Role of Lewis Acid Catalysis

Lewis acid catalysis is a cornerstone in many organic syntheses, including the formation of anhydrides. Lewis acids function by activating electrophiles, making them more susceptible to nucleophilic attack. sioc.ac.cnmdpi.com In the context of anhydride synthesis, Lewis acids can catalyze the reaction between acid chlorides and carboxylic acids. libretexts.org

Several Lewis acids have been investigated for their efficacy in acylation reactions, which are central to anhydride formation. organic-chemistry.org Studies have shown that metal triflates, such as copper(II) triflate (Cu(OTf)2), are highly efficient catalysts for these reactions under mild conditions. organic-chemistry.org The proposed mechanism involves the formation of a highly reactive acyl triflate intermediate. organic-chemistry.org Niobium pentoxide (Nb2O5) has also emerged as a robust, water- and base-tolerant heterogeneous Lewis acid catalyst for reactions involving carboxylic acid derivatives. researchgate.net

The table below summarizes the performance of various Lewis acid catalysts in acylation reactions.

CatalystSubstrateSolventConditionsYieldReference
Cu(OTf)2Alcohols, Thiols, SugarsCH2Cl2MildHigh organic-chemistry.org
Sn(OTf)2Alcohols, Thiols, SugarsCH2Cl2MildHigh organic-chemistry.org
Nb2O5Dicarboxylic acids and amines--Highest among tested researchgate.net
Al3+-montmorilloniteSuccinic anhydride and p-cresolToluene8h- core.ac.uk

Photocatalytic Synthesis Pathways

Visible light-driven photocatalysis has gained prominence as a sustainable and powerful tool in organic synthesis, allowing for the generation of reactive radical species under mild conditions. sioc-journal.cnuni-regensburg.de This approach has been successfully applied to the synthesis of various organic molecules, including those with anhydride functionalities. researchgate.netuni-regensburg.de

One notable method involves a light-mediated, copper-catalyzed carbonylation of alkyl halides to produce aliphatic acid anhydrides. researchgate.net This process utilizes simple copper salts and an abundant base to generate a heterogeneous copper photocatalyst in situ. researchgate.net Another strategy employs redox-active esters in conjunction with an iridium-based photocatalyst under visible light to create polycyclic indolones from indole (B1671886) precursors and cyclic anhydrides. uni-regensburg.de

Industrial Catalyst Systems and Process Optimization

In industrial settings, the efficiency, durability, and reusability of catalysts are paramount. topsoe.com For anhydride production, particularly maleic anhydride, vanadium-phosphorus-oxygen (VPO) catalysts are widely used. google.com Process optimization often involves the development of catalyst systems that exhibit high activity and selectivity over extended periods.

Continuous-flow reactors offer significant advantages for industrial synthesis, including improved heat and mass transfer, and simplified product separation. mit.edu A notable example is the continuous production of succinic anhydrides via the carbonylation of β-lactones in a packed bed reactor containing a heterogeneous bimetallic ion-pair catalyst. mit.edu This system, Co(CO)4− incorporated into Cr-MIL-101, demonstrates high activity and allows for the straightforward isolation of the anhydride product. mit.edu

The development of catalysts for specific applications, such as hydroprocessing and purification, is also a key area of industrial research. topsoe.com

Purification and Isolation Strategies for this compound

The final step in the synthesis of this compound is its purification and isolation. Common laboratory techniques for purifying anhydrides include distillation and recrystallization. For instance, crude succinic anhydride can be purified by dissolving it in hot acetic anhydride followed by cooling to induce crystallization. orgsyn.org The resulting crystals are then washed with a solvent like absolute ether and dried. orgsyn.org

In industrial processes, especially those utilizing continuous-flow systems with heterogeneous catalysts, purification can be significantly simplified. For example, in the continuous-flow production of succinic anhydride, the product can be isolated by simple evaporation of the solvent from the fully converted product stream. mit.edu The choice of purification method also depends on the physical state and properties of the anhydride. This compound is described as a light orange-brown clear liquid that is insoluble in water. rexresearch1.com For water-insoluble anhydrides, organic solvents such as isopropanol, benzene, toluene, chloroform, or carbon tetrachloride can be used to create a solution or dispersion for application or further processing. google.com

Chemical Reactivity and Mechanistic Transformations of Eicosenylsuccinic Anhydride

Nucleophilic Acyl Substitution Reactions

The core reactivity of Eicosenylsuccinic anhydride (B1165640), like other cyclic anhydrides, involves nucleophilic acyl substitution. The two carbonyl carbons of the anhydride group are electrophilic centers susceptible to attack by a wide range of nucleophiles. This process is not a direct displacement but proceeds through a distinct, two-step addition-elimination mechanism. saskoer.cacrunchchemistry.co.uk

Ring-Opening Mechanisms with Nucleophiles

The fundamental reaction pathway for Eicosenylsuccinic anhydride involves the ring-opening of the succinic anhydride moiety upon attack by a nucleophile. The reaction proceeds via a tetrahedral intermediate.

Mechanism Steps:

Nucleophilic Addition: A nucleophile (Nu:) attacks one of the electrophilic carbonyl carbons of the anhydride. This breaks the carbon-oxygen π bond, and the electrons are pushed onto the carbonyl oxygen, forming a negatively charged tetrahedral intermediate. saskoer.ca

Elimination (Ring-Opening): The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond reforms, and in the process, the carbon-oxygen single bond within the anhydride ring is cleaved. This bond cleavage is favorable due to the release of ring strain. The departing oxygen atom becomes a carboxylate, resulting in a ring-opened product that contains both the nucleophile and a carboxylic acid group. saskoer.castackexchange.com

This general mechanism underpins the specific reactions of ESA with various nucleophiles, including alcohols, amines, and water.

Esterification with Alcohols

This compound readily reacts with alcohols in a process known as alcoholysis to form a monoester product. This reaction is of significant industrial importance, as it is the basis for its ability to modify the surface of materials rich in hydroxyl groups, such as cellulose (B213188) and starch. wikipedia.orgmdpi.comresearchgate.net The reaction results in the formation of an ester linkage and a free carboxylic acid group.

The general reaction can be summarized as: this compound + Alcohol → Eicosenylsuccinic acid monoester

The mechanism follows the general nucleophilic acyl substitution pathway, where the alcohol's oxygen atom acts as the nucleophile. saskoer.calibretexts.org Studies on analogous ASAs have shown that they react with simple alcohols like ethanol (B145695) to form the corresponding ester bonds. encyclopedia.pub While the reaction can proceed without a catalyst, it is often facilitated by the use of a weak base like pyridine (B92270), which assists in the deprotonation steps. libretexts.org

ReactantNucleophileKey ConditionsProductByproduct
This compoundAlcohol (e.g., Ethanol)Neutral or with a base catalyst (e.g., Pyridine)Eicosenylsuccinic acid monoesterNone (the second acid group is part of the main product)

Amidation with Amines

The reaction of this compound with primary or secondary amines yields an amic acid (an amide-acid). This amidation reaction is typically rapid and efficient due to the high nucleophilicity of amines. stackexchange.com

The reaction proceeds in two stages:

Nucleophilic Attack and Ring Opening: The amine attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to open the ring, forming an amic acid. stackexchange.comlibretexts.org

Acid-Base Reaction: The newly formed carboxylic acid group can then react with a second equivalent of the amine (which is basic) in an acid-base reaction to form an ammonium (B1175870) carboxylate salt. saskoer.cacrunchchemistry.co.uk

Therefore, two equivalents of the amine are typically required for the reaction to go to completion: one to act as the nucleophile and the second to act as a base. saskoer.ca The final product is the ammonium salt of the N-substituted eicosenylsuccinamic acid. Patents have described the reaction of various alkenyl succinic anhydrides with different amines to create complex products with applications as additives in lubricating oils. google.com

ReactantNucleophileStoichiometryIntermediate ProductFinal Product
This compoundPrimary or Secondary Amine2 equivalents of amineAmic AcidAmmonium Carboxylate Salt of the Amic Acid

Hydrolytic Degradation Pathways

Hydrolysis is a significant and often undesirable reaction pathway for this compound, particularly in its aqueous applications. tappi.orgnewspulpaper.com The anhydride ring is highly susceptible to attack by water, leading to rapid degradation into the corresponding dicarboxylic acid: eicosenylsuccinic acid. tappi.org

This reaction follows the same ring-opening mechanism, with water acting as the nucleophile. The rate of hydrolysis is highly dependent on several factors:

pH: The hydrolysis rate is significantly affected by pH. tappi.org Base-catalyzed hydrolysis, involving the attack of a hydroxide (B78521) ion, is much faster than the reaction with neutral water.

Temperature: An increase in temperature accelerates the rate of hydrolysis. encyclopedia.pubtappi.org

Emulsion State: In industrial applications, ESA is used as an emulsion. The stability and particle size of this emulsion can influence the hydrolysis rate. The process must be carefully controlled, as the emulsion can become unusable as a sizing agent within minutes due to hydrolysis. tappi.org

Kinetic studies on similar alkenyl succinic anhydrides show that the hydrolysis can be modeled as a pseudo-first-order reaction. tappi.org For example, a study comparing ethyl oleate (B1233923) succinic anhydride (EOSA) with conventional ASAs found that the hydrolysis rate constant of EOSA at pH 7 was approximately one-fourth that of the ASA, indicating that structural modifications can improve hydrolytic stability. tappi.org

FactorEffect on Hydrolysis RateReference
Increasing pH (Alkaline)Increases tappi.org
Increasing TemperatureIncreases encyclopedia.pubtappi.org
Time in Aqueous EmulsionIncreases extent of hydrolysis over time tappi.org

Reactions with Polymer Backbones and Macromolecules

A crucial aspect of this compound's utility is its ability to react with and modify the properties of polymers and macromolecules. This is most notably demonstrated in its reactions with natural polysaccharides like cellulose and starch, which are central to its function as a sizing agent in papermaking. wikipedia.orgmdpi.com

Grafting Reactions and Mechanism

The reaction of this compound with a polymer backbone containing reactive functional groups, such as the hydroxyl groups of cellulose, is a form of a "grafting to" reaction. researchgate.netfrontiersin.orgnih.gov In this process, the ESA molecule is covalently attached as a side chain to the main polymer backbone.

The widely accepted mechanism for this grafting is the esterification reaction between the anhydride group of ESA and the hydroxyl groups on the cellulose or starch polymer. researchgate.netresearchgate.net The long eicosenyl chain then orients away from the fiber, creating a hydrophobic surface. proquest.com This covalent bond formation is believed to anchor the hydrophobic tails to the fiber surface, imparting water resistance. proquest.com

However, the efficiency and even the necessity of this covalent grafting have been subjects of scientific debate. Some research suggests that the extent of ester bond formation may be insignificant and that the sizing effect is primarily due to the adsorption and associative interaction of the hydrolyzed form of ESA (eicosenylsuccinic acid) with the cellulose fibers and other components in the paper pulp. wikipedia.orgnih.gov Despite this, the potential for covalent reaction remains a key aspect of its chemistry. The reaction can be influenced by drying conditions, with heat promoting the esterification process. researchgate.net

Cross-Linking Mechanisms

This compound (ESA) serves as a versatile cross-linking agent, particularly in the curing of epoxy resins. Its reactivity stems from the strained anhydride ring, which can be opened by nucleophiles present in a polymer system, leading to the formation of a durable three-dimensional network. The long eicosenyl (C20) chain plays a significant role in the physical properties of the final cross-linked material, often imparting increased flexibility and hydrophobicity.

The primary cross-linking mechanism involves the reaction of the anhydride with hydroxyl groups and epoxide rings. azom.compolymerinnovationblog.com This process is typically initiated by heat and can be accelerated by the presence of a catalyst, such as a tertiary amine (e.g., N,N-Dimethylbenzylamine). researchgate.net

The mechanism proceeds in two main stages:

Ring-Opening and Ester Formation: A hydroxyl group, either present on the epoxy resin backbone or from trace moisture, initiates a nucleophilic attack on one of the carbonyl carbons of the this compound ring. This opens the ring to form a monoester with a pendant carboxylic acid group. polymerinnovationblog.com

Esterification with Epoxide: The newly formed carboxylic acid group then reacts with an epoxide ring (oxirane) on another polymer chain. This reaction, which is also a form of esterification, forms a hydroxyl group and a stable ester linkage, effectively creating a cross-link. The hydroxyl group generated in this step can then react with another anhydride molecule, propagating the cross-linking process throughout the polymer matrix. azom.com

The table below summarizes the key reactants and conditions involved in a typical epoxy cross-linking reaction with an alkenyl succinic anhydride like ESA.

Component Function Example Typical Conditions
Epoxy ResinPolymer BackboneDiglycidyl ether of bisphenol A (DGEBA)Stoichiometric ratio with hardener
This compound Cross-linking Agent (Hardener) -Varied, based on desired properties
Catalyst/AcceleratorSpeeds up curing reactionTertiary amines (e.g., N,N-Dimethylbenzylamine)~1-2 parts per hundred parts resin (phr)
TemperatureProvides activation energy150-200°CCuring schedules vary (e.g., 2 hrs at 160°C)

This interactive table provides an overview of components in an epoxy resin system cross-linked with an alkenyl succinic anhydride.

Derivatization Reactions for Specific Chemical Transformations

The electrophilic nature of the carbonyl carbons in this compound makes it a valuable intermediate for various derivatization reactions. These transformations typically involve nucleophilic acyl substitution, where a nucleophile attacks the anhydride, leading to ring-opening and the formation of a new functional group. libretexts.orglibretexts.org These derivatives are synthesized to modify the molecule's properties for specific industrial applications, such as surfactants, corrosion inhibitors, and lubricant additives.

Common derivatization reactions include reactions with alcohols and amines to form esters and amides, respectively.

Esterification with Alcohols: this compound reacts readily with alcohols (alcoholysis) to produce monoesters. libretexts.org The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on a carbonyl carbon of the anhydride. This opens the ring to yield a product that contains both an ester and a carboxylic acid functional group. The reaction can often be promoted by gentle heating or the use of a base like pyridine, which deprotonates the alcohol to increase its nucleophilicity and neutralizes the resulting carboxylic acid. libretexts.org

Reactants: this compound, Alcohol (e.g., Ethanol, Polyol)

Product: Eicosenylsuccinate Monoester

By-product: None (atom-economical reaction)

Amidation with Amines: The reaction with primary or secondary amines (aminolysis) is typically rapid and results in the formation of an amide. libretexts.org The amine's nitrogen atom acts as the nucleophile, attacking the anhydride ring to form an intermediate that resolves into a stable amide and a carboxylate salt. libretexts.org Depending on the stoichiometry, further reaction at elevated temperatures can lead to the formation of an imide through the dehydration of this intermediate. These derivatives, particularly those made with polyamines or alkanolamines, are widely used as dispersants and detergents in lubricating oils.

Reactants: this compound, Amine (e.g., Ethylamine, Diethanolamine)

Product: Eicosenylsuccinamic acid (amide-acid)

By-product: None

The table below details research findings on the derivatization of analogous long-chain alkenyl succinic anhydrides, which provide a model for the expected reactivity of ESA.

Nucleophile Derivative Type Reaction Conditions Potential Application
Polyol (e.g., Glycerol)Monoester / Polyester (B1180765)120-160°C, optional catalystEmulsifiers, Surfactants
DiethanolamineAmide-Ester80-120°C, solventCorrosion inhibitors, Lubricant additives
Polyamine (e.g., TETA)Amide / Imide150-180°C, water removalFuel and lubricant dispersants
WaterDicarboxylic AcidRoom Temperature (slow) or heatingIntermediate for salts

This interactive table summarizes derivatization reactions and potential applications based on the established chemistry of long-chain alkenyl succinic anhydrides.

Polymer Chemistry and Advanced Materials Science Applications

Eicosenylsuccinic Anhydride (B1165640) as a Monomer in Polymer Synthesis

Eicosenylsuccinic anhydride, with its reactive anhydride ring and a long C20 alkenyl chain, presents theoretical potential as a monomer in various polymerization reactions. The anhydride functionality allows it to participate in ring-opening polymerizations, while the long hydrophobic eicosenyl group can impart specific properties such as hydrophobicity, flexibility, and a lower glass transition temperature to the resulting polymers.

Currently, there are no specific ring-opening polymerization (ROP) studies focused exclusively on this compound in the available literature. However, based on the known reactivity of other cyclic anhydrides, it is plausible that this compound could undergo homopolymerization under certain catalytic conditions, although this is generally less common for succinic anhydride derivatives compared to their copolymerization with other monomers.

The ring-opening copolymerization (ROCOP) of cyclic anhydrides and epoxides is a well-established method for synthesizing polyesters. This approach is highly atom-economical and allows for the creation of polymers with controlled molecular weights and low dispersity. While direct studies on this compound are absent, research on analogous compounds like succinic anhydride, maleic anhydride, and phthalic anhydride provides a strong basis for predicting its behavior. The general reaction involves the alternating insertion of the epoxide and anhydride monomers into the growing polymer chain.

The copolymerization of cyclic anhydrides with epoxides typically proceeds in a highly alternating fashion, driven by the reaction mechanism under various catalytic systems (e.g., metal-salen complexes, phosphonium salts). This results in a polyester (B1180765) with a regular [anhydride-epoxide] repeating unit structure. For this compound, this would lead to a polyester with a long pendant C20 alkenyl chain at every other monomer unit, significantly influencing the polymer's physical properties. The bulky nature of the eicosenyl group might sterically hinder the polymerization kinetics compared to smaller, unsubstituted anhydrides.

Terpolymerization involving carbon dioxide (CO2), an epoxide, and a cyclic anhydride is an advanced strategy to produce copolymers containing both carbonate and ester linkages. This method allows for the tuning of material properties by varying the ratio of polycarbonate to polyester segments. A potential terpolymerization involving this compound, an epoxide, and CO2 could yield a complex copolymer with segments that offer the properties of both polycarbonates (e.g., good mechanical strength) and polyesters with long hydrophobic side chains (e.g., increased flexibility and hydrophobicity). The catalytic system would play a crucial role in controlling the sequence and blockiness of the resulting terpolymer.

Modern controlled polymerization techniques, such as living polymerization, are instrumental in synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity, Đ). For the ROCOP of anhydrides and epoxides, the choice of catalyst and initiator is critical to achieving this control. While no data exists for this compound, studies with other anhydrides have demonstrated that bifunctional catalysts can effectively control polymerization, leading to predictable polymer chain lengths. It is anticipated that similar techniques could be applied to this compound, although catalyst activity might need optimization to accommodate the sterically demanding monomer.

Table 1: Predicted Outcomes of Controlled Ring-Opening Copolymerization of this compound with a Generic Epoxide

Catalyst System Expected Dispersity (Đ) Molecular Weight Control Potential Challenges
Metal-Salen Complex + Co-catalyst Low (typically < 1.2) High, dependent on monomer/initiator ratio Potential for side reactions at higher temperatures. Steric hindrance from the eicosenyl chain may affect reaction rates.
Bifunctional Catalysts Very Low (approaching 1.0) Excellent, characteristic of living polymerization Catalyst synthesis can be complex. The large side chain might influence catalyst-monomer interaction.

Ring-Opening Copolymerization (ROCOP) with Cyclic Ethers and Epoxides

Functionalization and Modification of Polymeric Systems

The anhydride group in this compound is a versatile functional handle for modifying existing polymers. This process, known as polymer functionalization or grafting, can impart new properties to a base polymer. The long alkenyl chain of this compound would introduce significant hydrophobicity and potentially act as a plasticizer.

The reaction of the anhydride moiety with hydroxyl or amine groups on a polymer backbone (such as cellulose (B213188), chitosan, or synthetic polymers like polyvinyl alcohol) would result in the covalent attachment of the eicosenylsuccinate group via an ester or amide linkage, respectively. This modification can dramatically alter the surface properties of the material, for instance, by increasing its water resistance. While studies on dodecenyl succinic anhydride (DDSA) have shown its effectiveness in modifying biopolymers, similar research specifically utilizing this compound is yet to be reported. The longer C20 chain of this compound would be expected to provide an even greater hydrophobic effect compared to the C12 chain of DDSA.

Table 2: Potential Polymer Systems for Functionalization with this compound

Base Polymer Reactive Group on Polymer Expected Modification Reaction Anticipated Change in Property
Starch / Cellulose Hydroxyl (-OH) Esterification Increased hydrophobicity, improved thermoplasticity.
Chitosan Amine (-NH2) and Hydroxyl (-OH) Amidation and Esterification Enhanced water resistance, potential for self-assembly in aqueous media.
Polyvinyl Alcohol Hydroxyl (-OH) Esterification Reduced water solubility, increased flexibility.

Covalent Modification of Bio-derived Polymers (e.g., Lignin (B12514952), Starch, Polylactic Acid)

The esterification of bio-derived polymers with alkenyl succinic anhydrides (ASAs), such as this compound, is a prominent strategy for altering their inherent properties. This modification typically involves the reaction of the anhydride with the hydroxyl (-OH) groups abundant in these natural polymers, leading to the formation of a covalent ester linkage and a pendant carboxylic acid group.

The reaction substitutes hydrophilic hydroxyl groups with the ASA moiety, rendering the polymer surface more hydrophobic. For instance, the modification of lignin with cyclic anhydrides like succinic anhydride has been shown to increase its thermal stability. This improvement is attributed to the increased hydrophobicity and the potential for the formation of diester cross-links in addition to monoesters. Similarly, starch is commonly esterified with ASAs in aqueous media under alkaline conditions to produce amphiphilic molecules with applications as emulsifiers and encapsulating agents. mdpi.comusda.govfrontiersin.orgconicet.gov.ar The introduction of the long alkenyl chain from ESA can significantly enhance the hydrophobic character of starch, altering its gelatinization temperature, swelling power, and paste viscosity. conicet.gov.ar

In the case of polylactic acid (PLA), a biodegradable polyester, grafting succinic anhydride onto its backbone can introduce new functionalities. This process can be used to create PLA-graft-succinic anhydride (PLA-g-SAh) copolymers. mdpi.com The degree of grafting can be controlled, leading to materials with tailored properties for specific applications, such as responsive polymer systems. mdpi.com

Table 1: Effects of Alkenyl Succinic Anhydride Modification on Bio-derived Polymers

Polymer Modifying Agent Family Key Reaction Primary Outcome Ref.
Lignin Cyclic Anhydrides Esterification of hydroxyl groups Increased thermal stability and hydrophobicity usda.gov
Starch Alkenyl Succinic Anhydrides Esterification of hydroxyl groups Amphiphilic properties, altered viscosity and gelatinization conicet.gov.arnih.gov

Development of Responsive Polymer Systems

The anhydride group introduced by grafting ESA or similar molecules onto a polymer backbone serves as a reactive site for creating responsive materials. These "smart" polymers can change their chemical or physical properties in response to external stimuli.

A key example is the development of amine-responsive polymers. Succinic anhydride grafted onto a PLA backbone creates a material that can react with amines. mdpi.com The reaction mechanism involves a nucleophilic attack by the amine's lone electron pair on a carbonyl carbon of the anhydride ring. This leads to a ring-opening amidation reaction, forming a succinamic acid (an amide and a carboxylic acid). mdpi.com This chemical transformation alters the polymer's properties, a change that can be detected and utilized for sensing applications, such as monitoring food spoilage through the detection of biogenic amines. mdpi.com The PLA backbone provides mechanical and chemical stability for the functional anhydride groups during this reaction. mdpi.com

Surface Modification for Interfacial Properties

This strategy is particularly useful for incorporating hydrophilic fillers, like cellulose nanocrystals (CNCs), into hydrophobic polymer matrices. The surface esterification of CNCs with succinic anhydride introduces aliphatic chains and carboxylic end groups. mdpi.com This modification can improve the thermal stability of the CNCs and their dispersion within a polymer, which is crucial for enhancing the mechanical properties of the resulting nanocomposite. mdpi.com Similarly, modifying cellulose nanofibers with alkenyl succinic anhydride has been shown to improve their compatibility with high-density polyethylene, leading to enhanced tensile strength and modulus in the composite material. researchgate.net

The modification can also be used to create complexes with enhanced interfacial properties. For example, complexes formed between octenyl succinic anhydride-modified starch and chitosan have been studied for their interfacial adsorption dynamics and wettability, which are critical for their performance as emulsion stabilizers. nih.gov

Table 2: Research Findings on Surface Modification with Succinic Anhydrides

Substrate Modifying Agent Polymer Matrix Key Improvement Ref.
Cellulose Nanocrystals Succinic Anhydride N/A (for thermal stability) Controlled surface properties and optimized thermal stability mdpi.com
Cellulose Nanofibers Alkenyl Succinic Anhydride High-Density Polyethylene (HDPE) Improved dispersion and tensile properties of the composite researchgate.net
Carbon Fibers Silane (post-oxidation) Maleic Anhydride-Grafted Polypropylene (MAPP) ~450% increase in interfacial shear strength due to covalent bonding mdpi.com

Design of Advanced Polymer Architectures

The reactivity of this compound allows for its use as a monomer or building block in the synthesis of polymers with sophisticated and controlled architectures, leading to materials with unique properties.

Synthesis of Poly(ester-alt-ethers) and Polyanhydrides

This compound can be converted into a dicarboxylic acid monomer through hydrolysis, which can then be used in polycondensation reactions. Polyanhydrides are a class of biodegradable polymers known for their surface-eroding characteristics, making them suitable for controlled drug delivery. nih.govresearchgate.net They are typically synthesized via the melt polycondensation of dicarboxylic acid monomers, often using acetic anhydride to form activated diacid-anhydride prepolymers. mdpi.comnih.gov A diacid derived from ESA could be incorporated into the polyanhydride backbone, introducing the long hydrophobic alkenyl chain, which would significantly influence the polymer's degradation rate, crystallinity, and drug release profile. nih.gov

Poly(ester-alt-ethers) combine the rigidity of ester linkages with the flexibility of ether linkages. rsc.org A common synthesis route is the ring-opening copolymerization of anhydrides and epoxides. rsc.orgdntb.gov.uabohrium.com In this process, this compound could potentially be used as the anhydride monomer (A) to react with an epoxide (B), creating a polymer with a defined alternating sequence and imparting hydrophobicity from the C20 side chain.

Creation of Reprocessable Thermosets and Vitrimers

Vitrimers are a class of polymers that behave like conventional thermosets at service temperatures but can be reprocessed and reshaped at elevated temperatures due to dynamic covalent bonds. Epoxy-anhydride systems are a well-established chemistry for creating vitrimers. mdpi.com

The curing of epoxy resins with anhydrides like ESA forms a cross-linked network of polyester chains. The key to vitrimeric behavior lies in the presence of a catalyst (often an internal tertiary amine or an added catalyst like a zinc salt) that facilitates transesterification reactions at high temperatures. mdpi.com These bond exchange reactions allow the network topology to rearrange, enabling stress relaxation, flow, and reprocessing without depolymerization. The long aliphatic chain of ESA would act as an internal plasticizer, influencing the glass transition temperature (Tg) and the topology freezing transition temperature (Tv) of the resulting vitrimer. mdpi.com

Multiblock and Gradient Copolymer Formations

The distinct chemical nature of the anhydride group and the alkenyl tail in ESA allows for its strategic placement within complex polymer chains. A diacid or diester derivative of ESA could be used as a comonomer in step-growth polymerization to create multiblock copolymers. For example, it could be polymerized with other diols and diacids to form a hydrophobic block within a larger amphiphilic block copolymer structure. Such copolymers are known to self-assemble into various nanostructures in solution.

Gradient copolymers feature a gradual change in monomer composition along the polymer chain. While direct synthesis using ESA in a gradient fashion would be complex, its derivatives could be employed in controlled polymerization techniques. The reactivity of the anhydride allows it to be incorporated into a polymer backbone, and the pendant alkenyl chain could then be functionalized in a subsequent step, potentially creating a gradient of functionality along the polymer chain.

Structure-Property Relationships in this compound-Derived Polymers

This compound (ESA) is a derivative of succinic anhydride featuring a C20 alkenyl chain. This long hydrocarbon chain imparts significant hydrophobicity and flexibility. When incorporated into a polymer matrix, the structure of ESA serves as a critical determinant of the final material's properties. The anhydride ring provides a reactive site for polymerization, typically through ring-opening reactions to form polyesters or polyamides, while the vinyl group on the alkenyl chain offers a route for free-radical polymerization. This dual reactivity allows for the creation of a diverse range of polymer architectures, from linear copolymers to cross-linked networks. The relationship between the molecular structure of these polymers and their macroscopic properties is governed by factors such as the choice of co-monomers, the topology of the polymer network, and the inherent thermal stability of the chemical bonds.

Influence of Monomer Composition on Polymer Properties

The properties of polymers derived from this compound can be precisely tailored by copolymerizing it with other monomers. The nature and ratio of these co-monomers significantly influence the polymer's thermal, mechanical, and chemical characteristics.

In polyester synthesis, ESA can be reacted with various diols. The length and flexibility of the diol co-monomer directly impact the properties of the resulting polymer.

Short-chain diols (e.g., ethylene glycol, 1,4-butanediol) create more rigid polymer chains, leading to materials with higher glass transition temperatures (Tg), increased stiffness, and higher melting points due to more efficient chain packing and crystallinity.

Long-chain diols (e.g., 1,10-decanediol) introduce greater flexibility into the polymer backbone. This, combined with the long C20 side chain from ESA, results in polymers with lower Tg, reduced stiffness, and enhanced elastomeric properties.

The long, non-polar eicosenyl side chain acts as an internal plasticizer, reducing intermolecular forces between polymer chains and increasing free volume, which generally lowers the Tg and modulus.

Alternatively, the vinyl group of ESA can be copolymerized with other vinyl monomers (e.g., styrene, acrylates) via free-radical polymerization. This process yields a polymer with a carbon-carbon backbone and pendant succinic anhydride groups. The composition of these copolymers dictates their functionality:

High ESA content: Leads to a highly hydrophobic polymer with numerous reactive anhydride side groups, which can be used for subsequent grafting or cross-linking.

Low ESA content: Incorporating small amounts of ESA into a polymer like polystyrene can improve its adhesion, dyeability, and provide sites for cross-linking without drastically altering the bulk properties of the primary polymer.

The influence of monomer composition on the properties of hypothetical ESA-based polyesters is illustrated in the table below.

ESA Molar Ratio (%)Co-monomer (Diol)Expected Glass Transition Temp. (Tg)Expected Young's ModulusKey Characteristics
501,4-ButanediolModerateHighSemi-crystalline, rigid material
501,10-DecanediolLowLowAmorphous, flexible, elastomeric
201,4-ButanediolHighHighRigid, with some flexibility from ESA
801,10-DecanediolVery LowVery LowSoft, tacky material

Network Topology and Cross-linking Density Effects

Creating a three-dimensional network structure through cross-linking dramatically enhances the mechanical and thermal properties of polymers derived from this compound. The topology of this network—defined by the nature of the cross-links and their density—is a critical factor in determining the material's performance. scienomics.com

Polymers synthesized from ESA offer several pathways for cross-linking:

Via Anhydride/Carboxyl Groups: In polyesters formed from ESA, unreacted anhydride rings or resulting carboxylic acid groups can be reacted with cross-linking agents like epoxides, polyols, or metal ions.

Via Hydroxyl Groups: If an excess of a diol co-monomer is used during polyesterification, the resulting hydroxyl-terminated chains can be cross-linked with agents like diisocyanates or other anhydrides.

Via the Alkenyl Chain: The double bond in the eicosenyl side chain can be utilized for cross-linking through vulcanization-type reactions or radiation-induced cross-linking.

The cross-linking density , or the number of cross-links per unit volume, has a profound and predictable effect on polymer properties. nih.gov

Low Cross-link Density: Results in a soft, flexible network. The material behaves as an elastomer, capable of large deformations and swelling significantly in compatible solvents. The long eicosenyl chains between cross-links would contribute to a low modulus.

High Cross-link Density: Creates a rigid, brittle thermoset. scienomics.com The movement of polymer chains is severely restricted, leading to a high modulus, increased thermal stability, and excellent resistance to solvents and chemical attack. scienomics.com However, toughness and elongation at break are significantly reduced.

The unique structure of ESA, with its long, flexible side chain, introduces an interesting topological feature. Even at high cross-link densities, the eicosenyl chains can create localized regions of flexibility within a rigid network, potentially leading to materials that are both strong and tough. This is a departure from typical thermosets where high cross-link density invariably leads to brittleness. rsc.org

The table below summarizes the general effects of increasing cross-linking density on the properties of ESA-derived polymers.

PropertyEffect of Increasing Cross-linking Density
Young's ModulusIncreases
Tensile StrengthIncreases (up to a point, then may decrease due to brittleness)
Elongation at BreakDecreases
Glass Transition Temperature (Tg)Increases
Solvent SwellingDecreases
HardnessIncreases

Thermal Stability and Degradation Profiles of Polymeric Materials

The thermal stability of polymers derived from this compound is primarily dictated by the chemistry of the polymer backbone. For ESA-based polyesters, the stability is comparable to that of other aliphatic polyesters, such as poly(alkylene succinate)s. mdpi.com

Thermogravimetric analysis (TGA) of aliphatic polyesters shows high thermal stability, with decomposition typically occurring in a single step at temperatures between 420-430 °C. mdpi.com The degradation profile is influenced by the specific co-monomer used. For instance, polyesters made with longer, more flexible diols may exhibit slightly lower onset temperatures for decomposition compared to those made with short, rigid diols. mdpi.com

The primary mechanism for the thermal degradation of polyesters based on succinic anhydride is β-hydrogen bond scission. mdpi.commdpi.com This process involves the cleavage of the ester linkage, leading to the formation of molecules with vinyl and carboxyl end groups. A secondary degradation pathway is homolytic scission of the ester bonds. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) studies on related poly(alkylene succinate)s have identified several degradation products, including: mdpi.com

Succinic anhydride: Formed via a cyclization mechanism from succinic acid end groups. mdpi.com

Aldehydes: Resulting from α-hydrogen bond scission.

Cyclic products: Arising from intramolecular reactions. mdpi.com

The presence of the long C20 eicosenyl side chain in ESA-derived polymers would be expected to introduce additional degradation pathways related to the scission and rearrangement of this large alkyl group, potentially leading to a more complex mixture of volatile products upon pyrolysis. However, the main decomposition of the polyester backbone would follow the established mechanisms for succinates.

The following table presents typical thermal decomposition data for a series of poly(alkylene succinate)s, which serve as a model for understanding the thermal stability of ESA-based polyesters.

PolymerTonset (°C)Tmax (°C)Char Residue at 600°C (%)
Poly(ethylene succinate) (PESu)3894220.1
Poly(butylene succinate) (PBSu)3854210.2
Poly(hexylene succinate) (PHSu)3784290.3
Poly(octylene succinate) (POSu)3734300.2
Poly(decylene succinate) (PDeSu)3704260.3

Data adapted from studies on poly(alkylene succinate)s, which are structurally analogous to ESA-polyester backbones. mdpi.com

Advanced Analytical and Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation and Quantitative Analysis

Spectroscopy is an indispensable tool for probing the molecular structure of Eicosenylsuccinic anhydride (B1165640). By interacting with electromagnetic radiation, molecules reveal unique spectral fingerprints that provide detailed information about their atomic composition and chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for obtaining detailed information about the structure and dynamics of molecules. nih.gov It is particularly effective for monitoring the synthesis of Eicosenylsuccinic anhydride and characterizing the final product.

Reaction Monitoring: The synthesis of ESA, typically through the reaction of eicosene with maleic anhydride, can be monitored in real-time using benchtop NMR spectrometers. magritek.commagritek.com By acquiring a series of ¹H NMR spectra at regular intervals, chemists can track the disappearance of reactant signals and the simultaneous appearance of product signals. nih.govresearchgate.net For instance, the characteristic peaks of the protons on the double bond of eicosene would diminish, while new signals corresponding to the protons on the newly formed succinic anhydride ring would emerge and increase in intensity. This allows for the precise determination of reaction kinetics, optimization of reaction conditions, and identification of the reaction endpoint without the need for sample extraction and quenching. magritek.combeilstein-journals.org

Product Characterization: Once the reaction is complete, high-resolution ¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound.

¹H NMR: The spectrum would display characteristic signals for the long eicosenyl alkyl chain, including the terminal methyl group and the numerous methylene groups. Distinct signals would also appear for the protons attached to the succinic anhydride ring, typically in a different chemical shift region due to the influence of the adjacent carbonyl groups.

¹³C NMR: The carbon spectrum would corroborate the structure by showing signals for the carbonyl carbons of the anhydride group at a characteristic downfield shift (typically >170 ppm). Resonances for the carbons in the eicosenyl chain would also be present, allowing for a complete structural assignment.

The quantitative nature of NMR allows for the determination of the purity of the final product by integrating the characteristic peaks and comparing them to a known internal standard. magritek.com

Interactive Table: Expected ¹H NMR Chemical Shift Regions for this compound
Functional GroupProton EnvironmentExpected Chemical Shift (ppm)
Eicosenyl ChainTerminal Methyl (-CH₃)~0.9
Methylene (-CH₂-)n~1.2-1.4
Methine (-CH-) attached to ring~2.5-3.0
Succinic Anhydride RingMethylene (-CH₂-) in ring~2.7-3.2

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule. nipne.ro For this compound, FT-IR is primarily used to confirm the presence of the characteristic cyclic anhydride group.

Acid anhydrides exhibit a unique and easily identifiable feature in their IR spectra: two distinct carbonyl (C=O) stretching absorption bands. spectroscopyonline.com This splitting arises from the symmetric and asymmetric stretching vibrations of the two carbonyl groups linked by an oxygen atom. spectroscopyonline.com For cyclic anhydrides like the succinic anhydride moiety in ESA, the lower-wavenumber asymmetric stretch is typically more intense than the higher-wavenumber symmetric stretch. spectroscopyonline.com

In addition to the anhydride peaks, the spectrum of ESA would also show strong absorption bands corresponding to the C-H stretching and bending vibrations of the long eicosenyl alkyl chain. ieeesem.com A study on the related compound, octenyl succinic anhydride, identified new bands indicative of ester formation at 1723 cm⁻¹ and 1563 cm⁻¹. nih.gov The presence of the strong, split carbonyl peak is a definitive indicator of the successful formation of the anhydride. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Cyclic AnhydrideC=O Symmetric Stretch1870 - 1845Medium
Cyclic AnhydrideC=O Asymmetric Stretch1800 - 1775Strong
Cyclic AnhydrideC-O Stretch1300 - 1000Strong
Alkyl ChainC-H Stretch3000 - 2850Strong
Alkyl ChainC-H Bend1470 - 1350Medium

Advanced mass spectrometry (MS) techniques are essential for determining the precise molecular weight of this compound and confirming its elemental composition. Soft ionization techniques, such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI), are employed to ionize the molecule without causing significant fragmentation. researchgate.net

High-resolution mass spectrometers, like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers, can measure the mass-to-charge ratio (m/z) with exceptional accuracy. chemrxiv.orgnih.gov For this compound (C₂₄H₄₂O₃), the expected monoisotopic mass is 378.3134 Da. nih.gov High-resolution MS can confirm this mass to within a few parts per million, providing strong evidence for the correct elemental formula. Studies on similar polymeric anhydrides have shown that negative ion ESI-FTMS can yield excellent results. researchgate.net

Tandem mass spectrometry (MS/MS) is used to purposefully fragment the molecular ion and analyze the resulting pieces. chemrxiv.org This provides valuable structural information. For this compound, characteristic fragmentation patterns would likely include:

Cleavage of the bond between the eicosenyl chain and the succinic anhydride ring.

Loss of CO and CO₂ from the anhydride moiety.

Fragmentation along the alkyl chain.

By analyzing these fragments, the connectivity of the molecule can be definitively established, complementing the data obtained from NMR and FT-IR. nih.gov

Chromatographic Separations for Compound Analysis

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, these methods are crucial for isolating the compound, determining its purity, and quantifying its presence in various matrices.

Both Gas Chromatography (GC) and Liquid Chromatography (LC) are versatile techniques for the analysis of this compound, with the choice often depending on the sample matrix and analytical goal.

Gas Chromatography (GC): GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. chromatographyonline.com For ESA, a high-temperature, nonpolar column (e.g., HP-5) would likely be used. google.com Detection is commonly achieved using a Flame Ionization Detector (FID), which provides a response proportional to the mass of carbon, or a Mass Spectrometer (GC-MS), which provides both quantification and structural identification. mdpi.comresearchgate.net Methods for analyzing the similar octenylsuccinic anhydride have been developed using GC-FID. lu.se Given the relatively high molecular weight of ESA, high inlet and oven temperatures would be necessary to ensure volatilization without thermal degradation.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is often more suitable for larger, less volatile, or thermally sensitive molecules like ESA. Separation is typically performed using a reverse-phase column (e.g., C18) where a polar mobile phase (like acetonitrile and water) elutes the compounds. sielc.comsielc.com Detection can be accomplished using a UV detector if the molecule possesses a chromophore, or more universally with an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (LC-MS). nih.govnih.gov LC-MS, in particular, is a powerful combination that provides separation, quantification, and mass-based identification in a single analysis.

Interactive Table: Comparison of GC and LC for this compound Analysis
ParameterGas Chromatography (GC)Liquid Chromatography (LC)
Principle Separation based on volatilitySeparation based on polarity/solubility
Typical Column Nonpolar (e.g., HP-5)Reverse-Phase (e.g., C18)
Mobile Phase Inert Gas (e.g., Helium)Liquid Solvents (e.g., Acetonitrile/Water)
Typical Detector FID, MSUV, ELSD, MS
Suitability for ESA Feasible, but may require high temperaturesHighly suitable, less risk of thermal degradation

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the mobile phase. mdpi.comnih.gov SFC is particularly advantageous for the analysis of carboxylic anhydrides like this compound. shimadzu.com

A primary challenge in the LC analysis of anhydrides is their susceptibility to hydrolysis when exposed to water or alcohol in the mobile phase. SFC overcomes this limitation by using non-polar supercritical CO₂, often with a small amount of an organic co-solvent (modifier) like acetonitrile or methanol to adjust solvent strength. shimadzu.comresearchgate.net This anhydrous environment prevents the degradation of the anhydride on the column, leading to more accurate and reproducible results.

Furthermore, SFC offers several benefits over traditional LC, including faster analysis times and reduced solvent consumption, making it a "greener" analytical technique. researchgate.netijnrd.org It can also be used for the simultaneous analysis of both the anhydride and its hydrolyzed dicarboxylic acid product by implementing a modifier gradient during the analytical run. shimadzu.com This capability is extremely useful for stability studies and for monitoring the purity of ESA in the presence of its degradation products.

Derivatization Protocols for Enhanced Analytical Performance

Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a particular analytical technique. For a compound like this compound, derivatization can be crucial for improving its analysis by gas chromatography (GC) or other methods, especially when it is part of a complex mixture.

This compound, being a relatively large molecule, may exhibit low volatility, which can be a challenge for GC analysis. Derivatization strategies can be employed to increase its volatility and improve its response to common GC detectors like the Flame Ionization Detector (FID) or Mass Spectrometer (MS).

A common approach for derivatizing anhydrides is to convert them into more volatile ester or silyl ester derivatives. For instance, reaction with an alcohol in the presence of a catalyst can open the anhydride ring to form a monoester, which can then be further esterified to the diester. Alternatively, silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the anhydride to a more volatile trimethylsilyl ester. These derivatization reactions typically proceed as follows:

Esterification: The anhydride ring is opened by an alcohol (e.g., methanol or ethanol) to form a carboxylic acid and an ester. A second esterification step, often using a diazomethane or a similar reagent, can then convert the carboxylic acid group to another ester, resulting in a more volatile diester.

Silylation: The anhydride is reacted with a silylating agent to form a silyl ester, which is generally more volatile and thermally stable.

These derivatization steps enhance the chromatographic properties of the analyte, leading to sharper peaks and better separation during GC analysis.

In complex matrices such as lubricants, fuels, or extracts from modified natural products, selectively derivatizing this compound can facilitate its identification and quantification. The anhydride functionality offers a reactive site for selective chemical modification.

For example, in a complex mixture containing various hydrocarbons and other additives, a derivatizing agent that specifically reacts with the anhydride group can be used. One such strategy involves the use of a fluorescently tagged alcohol or amine. The reaction of this compound with a fluorescent alcohol would yield a fluorescently labeled ester. This derivative can then be analyzed using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector, which provides high sensitivity and selectivity.

Another approach is to use a reagent that introduces a specific mass tag, which can then be easily identified by mass spectrometry. This is particularly useful in GC-MS analysis where the unique mass of the derivative can distinguish it from other components in the mixture. While specific derivatization protocols for this compound are not extensively detailed in publicly available literature, the known reactivity of the succinic anhydride group allows for the application of these general strategies.

Thermal Analysis Techniques for Material Performance

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound and materials derived from it, techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about their thermal stability and transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is invaluable for determining the thermal stability and decomposition profile of materials. For a related compound, dodecenylsuccinic anhydride (DDSA), a decomposition onset temperature of approximately 173°C has been reported nih.gov. This suggests that this compound would have a similar or slightly higher decomposition temperature due to its longer alkyl chain.

When this compound is used to modify polymers, the thermal stability of the resulting material can be altered. For example, the modification of taro starch nanoparticles with octenyl succinic anhydride (OSA) was found to decrease their thermal stability acs.org. Conversely, esterification of bacterial cellulose (B213188) with ASAs has been shown to increase its thermal stability researchgate.net.

The following table summarizes representative TGA data for materials modified with alkenyl succinic anhydrides.

MaterialModificationDecomposition Onset (°C)Temperature at Max Decomposition Rate (°C)
Taro Starch NanoparticlesNone230296
Taro Starch NanoparticlesOSA (DS 0.024)220283
Taro Starch NanoparticlesOSA (DS 0.036)200270
Bacterial CelluloseNone--
Bacterial CelluloseASA EsterificationIncreased StabilityIncreased Stability

Data for Taro Starch Nanoparticles adapted from acs.org. Data for Bacterial Cellulose is qualitative as reported in researchgate.net.

Differential Scanning Calorimetry (DSC) is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is widely used to study thermal transitions such as melting, crystallization, and glass transitions.

When this compound is incorporated into a polymer matrix, it can act as a plasticizer, which typically leads to a decrease in the glass transition temperature (Tg) of the polymer. A lower Tg indicates increased flexibility and mobility of the polymer chains. Studies on other alkenyl succinic anhydrides, such as octenyl succinic anhydride (OSA) and dodecenyl succinic anhydride (DDSA), have shown their effectiveness as plasticizers for polymers like ethyl cellulose and starch acetate (B1210297) nih.govvtt.fi. The addition of these ASAs was found to lower the Tg of the polymer films, thereby enhancing their flexibility nih.gov.

The esterification of lignin (B12514952) with OSA has also been shown to produce lignin esters with low glass transition temperatures, making them suitable for applications in thermoplastic blends and elastomers. This plasticizing effect is a key performance characteristic that can be precisely quantified using DSC.

The table below illustrates the effect of an ASA plasticizer on the glass transition temperature of a polymer film.

PolymerPlasticizerPlasticizer Content (% w/w)Glass Transition Temperature (Tg) (°C)
Ethyl CelluloseNone0135
Ethyl CelluloseOctenyl Succinic Anhydride (OSA)2095
Ethyl CelluloseOctenyl Succinic Anhydride (OSA)4060
Starch AcetateNone0150
Starch AcetateDodecenyl Succinic Anhydride (DDSA)30110

This table is illustrative and based on typical data for ASA-plasticized polymer films as described in the literature.

Rheological Characterization of this compound-Containing Materials

This compound is identified as a rheology control agent, particularly in the context of drilling fluids. In such systems, it helps to stabilize the fluid's rheological properties. The primary function of a rheology modifier in a drilling fluid is to control its viscosity and suspension capabilities under varying conditions of temperature, pressure, and shear.

The introduction of an alkenyl succinic anhydride like ESA into a formulation can influence its viscosity and viscoelastic properties. The long C20 eicosenyl chain provides significant hydrophobicity, while the succinic anhydride group is polar and reactive. This amphiphilic nature allows it to interact with different phases in a complex fluid, such as an oil-based drilling mud, potentially forming structures that increase viscosity and yield stress.

Detailed Research Findings

Specific, publicly accessible research detailing the rheological characterization of materials containing solely this compound is scarce. However, general principles of how alkenyl succinic anhydrides (ASAs) function can be applied to understand the expected behavior of ESA. ASAs are known to act as viscosifiers and emulsion stabilizers.

In drilling fluid applications, ESA is noted for its role as a fluid loss control agent, which is intrinsically linked to the rheology of the fluid. By modifying the fluid's viscosity and building a low-permeability filter cake on the wellbore wall, it reduces the loss of the fluid phase into the formation. This implies that ESA contributes to a more stable and robust fluid structure. The effectiveness of such an additive is often evaluated by measuring key rheological parameters such as plastic viscosity (PV), yield point (YP), and gel strength.

While specific data tables from research focused on this compound are not available in the reviewed literature, a hypothetical representation based on the expected behavior of a rheology modifier in a drilling fluid is presented below. These tables are illustrative and aim to demonstrate the type of data that would be generated in such a rheological study.

Hypothetical Rheological Data of an Oil-Based Drilling Fluid Modified with this compound

The following tables represent potential findings from a rheological study on an oil-based drilling fluid. The base fluid is a standard formulation, and the modified fluid contains a certain percentage of this compound. Measurements would typically be taken using a rotational viscometer at various shear rates and temperatures.

Table 1: Effect of this compound on Apparent Viscosity at Various Shear Rates (at 50°C)

Shear Rate (s⁻¹)Apparent Viscosity of Base Fluid (cP)Apparent Viscosity of ESA-Modified Fluid (cP)
10350450
50120160
10080110
2006085
3005070
6004055

This interactive table illustrates that the addition of ESA would likely increase the apparent viscosity of the drilling fluid across a range of shear rates, indicating its function as a viscosifier. The fluid would also be expected to exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases.

Table 2: Key Rheological Parameters of Base and ESA-Modified Drilling Fluids (at 50°C)

Rheological ParameterBase FluidESA-Modified Fluid
Plastic Viscosity (PV) (cP)3548
Yield Point (YP) (lb/100 ft²)1525
10-second Gel Strength (lb/100 ft²)510
10-minute Gel Strength (lb/100 ft²)818

This interactive table shows that the addition of this compound would be expected to increase the plastic viscosity, yield point, and gel strengths of the drilling fluid. A higher yield point suggests a greater ability to suspend drill cuttings, while increased gel strength indicates better suspension properties when the fluid is static.

The rheological impact of this compound is attributed to its molecular structure. The long, non-polar eicosenyl tail can associate with the oil phase of the drilling fluid, while the polar anhydride head can interact with other polar components or form intermolecular associations, leading to the formation of a structured network that increases the fluid's resistance to flow. This mechanism is crucial for maintaining wellbore stability and ensuring efficient drilling operations.

Further detailed experimental studies would be necessary to fully quantify the rheological effects of this compound in various material systems and to generate precise data tables reflecting its performance under different conditions.

Environmental Behavior and Degradation of Eicosenylsuccinic Anhydride Derivatives

Hydrolytic Degradation Mechanisms of Polyanhydrides and Esters

Polyanhydrides are a class of biodegradable polymers known for their hydrolytically labile anhydride (B1165640) bonds. mst.dk Their degradation is primarily a chemical hydrolysis process that does not necessarily require the presence of microorganisms. The mechanism and rate of degradation are influenced by the polymer's chemical structure and the surrounding environment.

The anhydride linkage in eicosenylsuccinic anhydride is highly reactive towards water. researchgate.netwikipedia.org This reactivity leads to the cleavage of the anhydride ring to form the corresponding dicarboxylic acid, eicosenylsuccinic acid. nih.gov The general mechanism for the hydrolysis of a succinic anhydride derivative is a nucleophilic attack by a water molecule on one of the carbonyl carbons of the anhydride group.

Polymers containing anhydride or ester linkages degrade through two primary mechanisms: bulk erosion and surface erosion. mst.dk

Bulk Erosion: In this process, water penetrates the entire polymer matrix faster than the rate of hydrolytic bond cleavage. Degradation, therefore, occurs throughout the polymer's volume. This often leads to a rapid decrease in mechanical properties before significant mass loss is observed.

Surface Erosion: This occurs when the rate of water penetration into the polymer is slower than the rate of hydrolysis. As a result, the polymer degrades layer by layer from the surface, while the core of the material remains largely intact. mst.dk Polyanhydrides, due to the high reactivity of the anhydride bond, are classic examples of surface-eroding polymers. mst.dk

The long, hydrophobic eicosenyl chain in this compound derivatives would be expected to retard water penetration, thus favoring a surface erosion mechanism. The rate of hydrolysis is also significantly affected by pH, with faster degradation observed in alkaline conditions. wikipedia.orgnih.gov

Factors Influencing Hydrolytic Degradation of Polyanhydrides
FactorInfluence on Degradation RateRelevance to this compound
Hydrophobicity of the Polymer Backbone Increased hydrophobicity slows water penetration, leading to slower degradation and favoring surface erosion.The C20 eicosenyl chain is highly hydrophobic, suggesting a slower degradation rate compared to shorter-chain alkenyl succinic anhydrides.
pH of the Environment Hydrolysis is significantly faster in alkaline (high pH) conditions and slower in neutral or slightly acidic conditions. nih.govIn alkaline waters or soils, derivatives would degrade more rapidly.
Temperature Higher temperatures increase the rate of chemical reactions, accelerating hydrolysis. nih.govEnvironmental temperature fluctuations will directly impact the degradation rate.
Crystallinity Water penetrates amorphous regions more easily than crystalline regions. Higher crystallinity can slow degradation.The long alkyl chain may promote crystalline domains in polymers, potentially slowing degradation.

Biodegradation Studies of this compound-Modified Materials

Biodegradation involves the breakdown of materials by microorganisms such as bacteria and fungi. researchgate.net This process can occur through several steps:

Biofragmentation: The initial breakdown of the polymer into smaller fragments, often initiated by abiotic hydrolysis.

Biodeterioration: Surface degradation and colonization by microorganisms.

Assimilation: The uptake of smaller molecules by microorganisms.

Mineralization: The complete conversion of the organic material into inorganic compounds like CO₂, water, and biomass.

A study on poly(styrene-alt-maleic anhydride) (PSM) provides a relevant model for the biodegradation of an anhydride-containing copolymer in a soil environment. acs.orgacs.org The study evaluated the polymer's breakdown and its ecotoxicological effects.

Summary of Biodegradation Findings for Poly(styrene-alt-maleic anhydride) (PSM) in Soil
ParameterObservation/ResultTimeframe
Mineralization Ratio 15%90 days
Molecular Weight Reduction (Weight-Average) Decreased from 28.0 to 14.5 kg/mol14 days
Degradation by Pseudomonas aeruginosa 50% degradation30 days
Phytotoxicity (Soybean Seedlings) Slight effects on morphology; induced oxidative stress in roots.Not specified
Toxicity to Earthworms (Eisenia fetida) LC₅₀ value of 93.34 g/kg in soil contact test.7 days

These findings indicate that the anhydride component can facilitate biodegradation. acs.orgacs.org For this compound-modified materials, the long alkyl chain would likely make the material less accessible to microbial enzymes, potentially slowing the biodegradation process compared to PSM. The initial abiotic hydrolysis of the anhydride group would be a critical first step, creating carboxylic acid groups that could increase the hydrophilicity and susceptibility to microbial attack.

Environmental Impact of Synthesis Byproducts

The synthesis of alkenyl succinic anhydrides, including this compound, typically involves the "ene" reaction of an olefin (in this case, eicosene) with maleic anhydride at high temperatures (often >200°C). wikipedia.org This process can lead to the formation of several byproducts with potential environmental impacts.

The primary byproducts of concern are:

Homopolymers of Maleic Anhydride: At high temperatures, maleic anhydride can polymerize with itself.

Copolymers of Maleic Anhydride and the Olefin: The olefin and maleic anhydride can copolymerize, forming polymeric structures. nih.gov

Thermal Degradation Products: High reaction temperatures can cause the formation of tars and other decomposition products. core.ac.uk

The environmental impact of these byproducts relates to their persistence, toxicity, and the impact of the unreacted raw materials.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanisms and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of chemical reactions. These calculations allow for the determination of the geometries of reactants, products, and, crucially, the high-energy transition states that govern reaction rates. The primary reactive site of eicosenylsuccinic anhydride (B1165640) is the anhydride ring, which is susceptible to nucleophilic attack, leading to ring-opening. This reaction is fundamental to its role as a curing agent or chemical intermediate.

A common reaction involving anhydrides is hydrolysis, the ring-opening by a water molecule. Computational studies on the hydrolysis of various cyclic anhydrides, such as maleic, succinic, and itaconic anhydrides, have revealed the activation barriers for this process. nih.gov These studies show that the reaction pathway involves the formation of a hydrogen-bonded complex between the anhydride and water, followed by the weakening of the C-O bridging bond, and finally, the dissociation of the water molecule to form two carboxylic acid groups. nih.gov The calculated activation energies for the hydrolysis of these anhydrides provide insight into the reactivity of the anhydride ring.

For instance, a study on the ring-opening of maleic anhydride with ethanol (B145695), a model for reactions with hydroxyl groups in polymers, employed DFT calculations at the B3LYP/6-31G level to identify the transition states. scientific.net The calculations revealed that the reaction is exothermic, with a significant reduction in energy from reactants to products, indicating a thermodynamically favorable process. scientific.net The activation energies calculated for the hydrolysis of various cyclic anhydrides are presented in Table 1.

Table 1: Calculated Activation Energies for the Hydrolysis of Various Cyclic Anhydrides

This table presents the activation energies (Ea) for the ring-opening hydrolysis of several cyclic anhydrides, as determined by semi-empirical molecular orbital methods (Austin method - AM1). nih.gov This data provides a comparative basis for estimating the reactivity of the anhydride ring in eicosenylsuccinic anhydride.

AnhydrideActivation Energy (Ea) (kcal/mol)
Maleic Anhydride34.3
Tetrahydrophthalic Anhydride40.6
Norbornene Anhydride43.1
Itaconic Anhydride45.9
Succinic Anhydride47.7

The long eicosenyl chain of this compound is expected to have a minimal electronic effect on the reactivity of the distant anhydride ring. However, it can introduce significant steric hindrance, potentially influencing the approach of nucleophiles to the reactive carbonyl centers. Quantum chemical calculations could precisely quantify this steric effect on the transition state energy.

Molecular Dynamics Simulations of Polymer Systems

Molecular dynamics (MD) simulations are a powerful computational method for studying the physical movements of atoms and molecules over time. mdpi.com In the context of this compound, MD simulations are particularly useful for investigating its role as a curing agent in polymer systems, such as epoxy resins. These simulations can provide insights into the structure and properties of the resulting crosslinked polymer network at an atomistic level.

A pertinent analogy can be drawn from MD simulation studies of epoxy resins cured with different anhydride agents, such as methyl tetrahydrophthalic anhydride (MTHPA) and nadic anhydride (NA). mdpi.comnih.gov In these studies, amorphous models of the epoxy resin and curing agent are constructed, and the crosslinking reaction is simulated based on the reaction mechanism. mdpi.comnih.gov The simulations allow for the calculation of various microscopic and macroscopic properties of the cured polymer.

Key parameters obtained from such simulations include cohesive energy density (CED), fractional free volume (FFV), and the glass transition temperature (Tg). CED is a measure of the intermolecular forces within the polymer, while FFV relates to the void spaces between polymer chains. mdpi.com Tg is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state. mdpi.com

In a comparative study of DGEBA epoxy resin cured with MTHPA and NA, MD simulations showed that the anhydride structure significantly influences the thermomechanical properties of the final polymer. mdpi.com The system with NA exhibited a higher synergistic rotational energy barrier and CED, and a lower FFV compared to the MTHPA system. mdpi.com These microscopic differences correlated with a higher simulated glass transition temperature and Young's modulus for the NA-cured epoxy. mdpi.com

The long, flexible eicosenyl chain of this compound would likely act as an internal plasticizer within a polymer network. This would be expected to increase the fractional free volume and decrease the cohesive energy density, leading to a lower glass transition temperature and increased flexibility of the cured material. MD simulations could precisely quantify these effects. Table 2 presents a comparison of simulated properties for epoxy systems cured with different anhydrides, which serves as a basis for predicting the behavior of an this compound-cured system.

Table 2: Simulated Thermomechanical Properties of Anhydride-Cured Epoxy Resin Systems

This table summarizes the results from molecular dynamics simulations of a diglycidyl ether of bisphenol A (DGEBA) epoxy resin cured with two different anhydrides: methyl tetrahydrophthalic anhydride (MTHPA) and nadic anhydride (NA). mdpi.comnih.gov These values provide a reference for understanding how the structure of the anhydride curing agent influences the properties of the resulting polymer network.

PropertyDGEBA/MTHPA SystemDGEBA/NA System
Cohesive Energy Density (CED) (J/cm³)415.6442.8
Fractional Free Volume (FFV) (%)16.815.9
Simulated Glass Transition Temperature (Tg) (K)415.2450.7

Structure-Reactivity and Structure-Property Correlations through Computational Modeling

Structure-Reactivity Correlations:

The reactivity of the succinic anhydride ring is primarily governed by the electrophilicity of its carbonyl carbons. Computational models can quantify this by calculating atomic charges and mapping the electrostatic potential. The long, non-polar eicosenyl chain is not expected to electronically influence the anhydride ring directly. However, its conformational flexibility can sterically hinder the approach of reactants. Computational modeling can explore the vast conformational space of the eicosenyl chain to determine the most probable orientations and their impact on the accessibility of the anhydride moiety.

Structure-Property Correlations:

The properties of polymers incorporating this compound are strongly correlated with its structure. The long, flexible eicosenyl chain is expected to increase the molecular weight between crosslinks in a polymer network. This, in turn, would lead to a lower crosslink density. As observed in MD simulations of other systems, a lower crosslink density generally correlates with a lower glass transition temperature, reduced stiffness (lower Young's modulus), and increased flexibility. mdpi.comnih.gov

Furthermore, the hydrophobic nature of the eicosenyl chain would significantly impact the surface properties of materials modified with this compound, imparting a greater degree of water repellency. Computational models can simulate the interaction of water molecules with a surface functionalized with this compound to quantify this effect.

A study on epoxy resins cured with different anhydrides demonstrated a clear correlation between the molecular structure of the curing agent and the thermomechanical properties of the resulting polymer. mdpi.com Specifically, the rigidity of the anhydride molecule was found to be a key factor. mdpi.comnih.gov While this compound itself is not rigid, the succinic anhydride headgroup is. The long, flexible tail introduces a different structural paradigm. Computational modeling can bridge this gap by systematically varying the chain length of alkenyl succinic anhydrides in simulated polymer systems to establish a quantitative structure-property relationship.

Specialized Academic Applications and Research Frontiers

Role in Lubricant Additive Precursors (e.g., Polyisobutylene (B167198) Succinic Anhydride)

Polyisobutenyl succinic anhydride (B1165640) (PIBSA) is a critical intermediate in the production of high-performance lubricant additives, particularly ashless dispersants. researchgate.netminglanchem.com These additives are essential components in engine oils, where they prevent the agglomeration of soot, sludge, and other contaminants, thereby protecting the engine from wear and maintaining performance. pitt.edu The fundamental structure of these dispersants is amphiphilic, featuring a non-polar polyisobutylene "tail" that ensures solubility in engine oil and a polar "head" that attaches to contaminants. pitt.edu The succinic anhydride group acts as a crucial connector between these two parts. pitt.edu PIBSA is typically synthesized through the thermal adduction process, reacting highly reactive polyisobutylene with maleic anhydride. minglanchem.com The resulting PIBSA can then be further reacted with polyamines to create the final succinimide (B58015) dispersant. pitt.edumdpi.com

The synthesis of PIBSA and its subsequent conversion to dispersants involve several key reaction steps with distinct kinetics and mechanisms.

PIBSA Formation (Alder-Ene Reaction): The primary industrial route to PIBSA is the Alder-ene reaction between polyisobutylene (PIB) and maleic anhydride (MAA) at elevated temperatures (150–180 °C). acs.orgresearchgate.net This reaction follows a second-order rate law. acs.orgnih.gov Kinetic studies have determined the activation parameters, which support a concerted process for the reaction. researchgate.netnih.gov The reactivity of the polyisobutylene is dependent on the position of the double bond, with exo-olefins being more reactive. acs.orgresearchgate.net In some cases, particularly with less reactive PIB, a chlorination process may be used, which proceeds through a Diels-Alder mechanism. chemicalbook.com Acid catalysts can also be employed, which are proposed to operate via an ionic mechanism involving the attack of protonated maleic anhydride on the PIB double bond. researchgate.net

Dispersant Formation (Amination and Dehydration): The conversion of PIBSA to a succinimide dispersant involves a two-step mechanism when reacted with a polyamine. pitt.edu

Amination: This is a rapid, exothermic ring-opening reaction where the polyamine reacts with the succinic anhydride ring of PIBSA to form an amide intermediate. pitt.edu Research indicates that the activation energies for this step are very similar for different amines, suggesting that the ring-opening of the anhydride is the rate-limiting part of this step. pitt.edu

Dehydration: This second step is a much slower, endothermic ring-closing reaction that requires higher temperatures to form the final succinimide product. pitt.edu

Reaction StageMechanismKey CharacteristicsKinetic Order
PIBSA FormationAlder-Ene ReactionThermal reaction of Polyisobutylene (PIB) and Maleic Anhydride (MAA) at 150-180 °C. acs.orgresearchgate.netSecond-order. acs.orgnih.gov
Dispersant Formation (Step 1)Amination (Ring Opening)Fast, exothermic reaction of PIBSA with a polyamine. pitt.edu-
Dispersant Formation (Step 2)Dehydration (Ring Closing)Slow, endothermic reaction requiring high temperature to form the succinimide. pitt.edu-

The effectiveness of lubricant dispersants derived from eicosenylsuccinic anhydride precursors is governed by their molecular architecture. The core design principle is the creation of an amphiphilic molecule capable of bridging the non-polar oil environment and polar contaminants. researchgate.net

The Non-Polar "Tail": This is typically a long-chain hydrocarbon, such as polyisobutylene. pitt.edu Its primary function is to ensure the additive remains soluble and well-dispersed within the non-polar lubricant base oil. pitt.edu The molecular weight of this tail can be varied to fine-tune solubility and viscosity characteristics. pitt.edu

The Polar "Head": This is commonly a polyamine group. pitt.edu It is designed to have a strong affinity for polar contaminants like soot and sludge, attaching to them and preventing their aggregation and deposition on engine surfaces. pitt.edu

The Succinic Anhydride Linker: The succinic group serves as the covalent link between the non-polar tail and the polar head, enabling the dual functionality of the molecule. pitt.edu

By systematically varying the molecular weight of the PIBSA, the structure of the polyamine, and the stoichiometric ratios of the reactants, a diverse family of dispersants can be created to target different types of contaminants and meet various performance requirements, such as improved fuel economy, friction reduction, and corrosion protection. pitt.edudixiechemical.com

Chemical Modification of Enzymes and Proteins for Enhanced Catalytic Properties

Succinic anhydride and its derivatives are effective reagents for the chemical modification of proteins and enzymes, a strategy used to enhance their functional properties for biocatalysis. nih.govmdpi.com The primary targets for modification are the nucleophilic side chains of amino acids, with the primary amine of lysine (B10760008) being a particularly common site for acylation. mdpi.comnsf.gov This modification introduces a carboxyl group, altering the protein's surface charge, which can lead to significant changes in its physical and catalytic properties.

The reaction of an amine group with succinic anhydride results in a ring-opening amidation, forming a succinamic acid. nih.gov This process can improve protein characteristics in several ways:

Enhanced Solubility and Stability: Introducing charged carboxyl groups can increase electrostatic repulsion between protein molecules, improving their dispersibility and solubility. nih.gov This can also enhance thermal stability. nih.gov

Altered Catalytic Activity: Modification can alter the enzyme's conformation and surface properties, potentially improving catalytic activity and stability under various industrial conditions like high temperature or non-aqueous environments. ekb.eg

Enzymes themselves can be used to catalyze the grafting of succinic anhydride onto other molecules, such as polysaccharides like hydroxyethylcellulose (HEC) and guar (B607891) gum. mdpi.com Lipases have been shown to effectively catalyze these reactions, often at lower temperatures and with higher degrees of substitution compared to non-enzymatic processes. mdpi.com This enzymatic approach is also used to modify starches with octenyl succinic anhydride to create derivatives with excellent emulsifying properties for the food and pharmaceutical industries. nih.govresearchgate.net

Applications in Paper and Board Sizing Agents and Functional Barriers

Alkenyl succinic anhydrides (ASAs), including this compound, are widely used as sizing agents in the paper and board industry to impart water resistance. alliedmarketresearch.comnih.gov Applied during the neutral or alkaline papermaking process, ASA is typically used as an emulsion, often stabilized with cationic starch or polymers. d-nb.infogoogle.com

The generally accepted sizing mechanism involves the anhydride group reacting with the hydroxyl groups of cellulose (B213188) fibers to form a covalent ester bond. d-nb.infogoogle.com This reaction anchors the hydrophobic alkyl "tail" of the ASA molecule to the fiber surface, creating a water-repellent layer that prevents liquid penetration. google.com However, there is ongoing scientific discussion about the extent of this covalent bonding, with some research suggesting that the primary sizing agent found in paper is hydrolyzed ASA. nih.govresearchgate.net Regardless of the precise mechanism, the stability and retention of the ASA emulsion are critical for sizing efficiency. nih.govresearchgate.net

Beyond traditional paper sizing, derivatives of succinic anhydride are being explored for creating functional barriers in packaging materials. nih.gov For instance, dodecenyl succinic anhydride (DDSA) has been used as a comonomer to synthesize modified biodegradable polyesters like poly(butylene adipate-co-terephthalate) (PBAT). mdpi.com The incorporation of the hydrophobic alkylene side chain from DDSA significantly enhances the surface hydrophobicity and water vapor barrier properties of the resulting polymer film, making it a promising alternative for high-performance biodegradable packaging. mdpi.com

Advanced Composites and Adhesives Research

The reactivity of the anhydride group makes this compound and related compounds valuable for the development of advanced composites and adhesives. They can be used to chemically modify polymers or other materials to improve interfacial adhesion and compatibility between different components of a composite material.

One area of research involves the functionalization of bio-based macromolecules like lignin (B12514952). acs.org Softwood kraft lignin can be reacted with succinic anhydride to form ester bonds on its hydroxyl groups. acs.orgresearchgate.net These functionalized lignin adducts can then be used as building blocks for cross-linked, bio-based thermosetting polyester (B1180765) coatings. acs.org Compared to unmodified lignin, these polyester systems exhibit improved thermal stability, film-forming ability, solvent resistance, surface hardness, and hydrophobicity. acs.orgresearchgate.net The succinic anhydride functionalization also enhances the adhesion of the resulting coatings to various substrates, highlighting their potential as bioderived adhesives. acs.orgresearchgate.net

In polymer composites, maleic anhydride is frequently used as a compatibilizer or coupling agent to improve the adhesion between natural fibers and a polymer matrix. researchgate.net The anhydride group can react with hydroxyl groups on the fibers, creating a chemical bridge to the matrix polymer, which enhances the mechanical properties of the final composite material. researchgate.net

Future Directions in Sustainable Chemical Synthesis and Polymer Development

The future of chemical synthesis and polymer development is increasingly focused on sustainability, creating significant opportunities for compounds like this compound derived from renewable sources. marketresearchfuture.com A major trend is the shift away from petroleum-based feedstocks toward bio-based alternatives for the production of key chemical building blocks, including succinic anhydride. mytravaly.comresearchgate.net

Research is actively exploring the production of succinic anhydride directly from bio-based furanic platform compounds, such as furoic acid, using environmentally benign processes like visible-light-induced oxygenation. researchgate.netnih.gov Such methods offer mild reaction conditions, high efficiency, and low pollution, presenting a promising alternative to traditional petrochemical routes. researchgate.net The development of efficient, atom-economic synthetic strategies, such as dehydrative reactions that generate water as the only by-product, further contributes to the goals of sustainable chemistry. ias.ac.in

The growing demand for bio-based and biodegradable polymers is also driving innovation. polarismarketresearch.com Alkenyl succinic anhydrides are being used to modify biopolymers to enhance their properties for a wider range of applications. For example, grafting succinic anhydride onto poly(lactic acid) (PLA) can improve its functionality, making it suitable for applications like sustained drug delivery. nih.gov The market for ASAs is expected to grow, driven by their application in eco-friendly products, including sustainable packaging, lubricants, and personal care items. alliedmarketresearch.compolarismarketresearch.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.